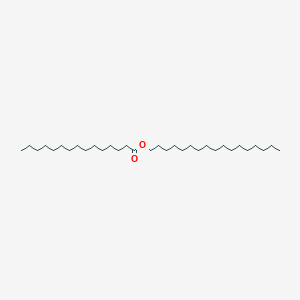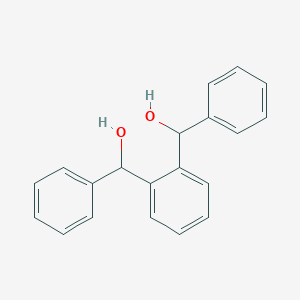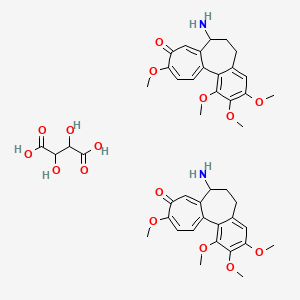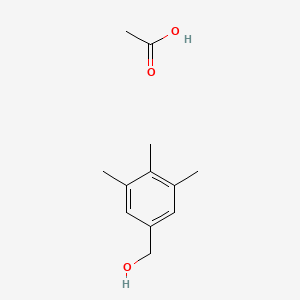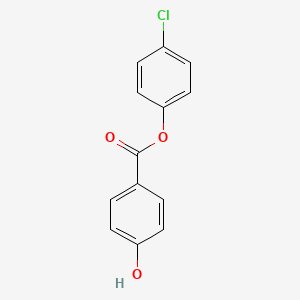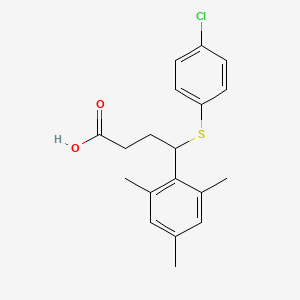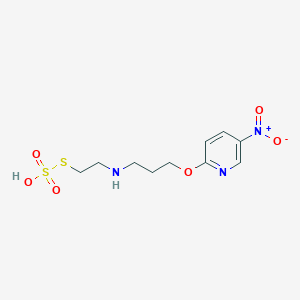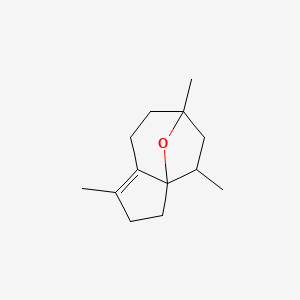
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene is a complex organic compound with the molecular formula C15H24O. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes an epoxy group and multiple methyl substitutions. Azulenes are known for their vibrant blue color and are often found in essential oils and other natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by methylation and epoxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The methyl groups and the epoxy ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of azulenes and their derivatives.
Biology: The compound’s unique structure makes it a subject of interest in the study of natural products and their biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene involves its interaction with various molecular targets and pathways. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects. The compound’s methyl groups and aromatic structure also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene: This compound has a similar structure but lacks the epoxy group.
3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl: Another azulene derivative with different methyl substitutions.
Uniqueness
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene is unique due to the presence of the epoxy group, which significantly alters its chemical reactivity and biological activity compared to other azulene derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51334-45-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4,8,10-trimethyl-11-oxatricyclo[6.2.1.01,5]undec-4-ene |
InChI |
InChI=1S/C13H20O/c1-9-4-7-13-10(2)8-12(3,14-13)6-5-11(9)13/h10H,4-8H2,1-3H3 |
InChI Key |
UOGDHATXXGMXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC3=C(CCC13O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
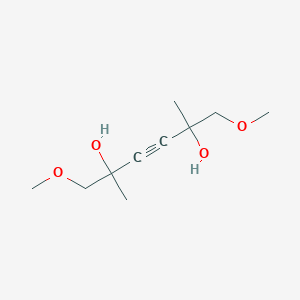
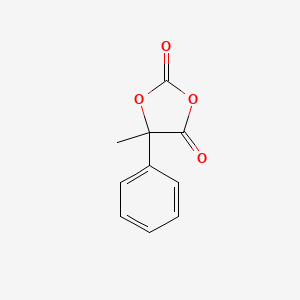
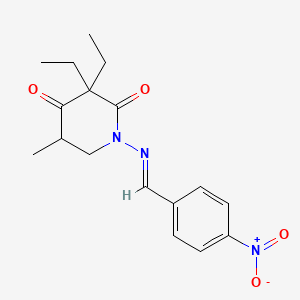
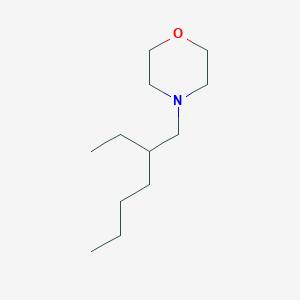
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
